molecular formula C24H23BrClN3O5 B13708630 (3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

Cat. No.: B13708630
M. Wt: 548.8 g/mol
InChI Key: XAQXQMMNLHDRID-GAIPOIILSA-N
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Description

(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinyl group, a hexahydrofuro[3,2-b]pyridine ring, and a benzyl ester. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate involves multiple steps, including the formation of the quinazolinyl group and the hexahydrofuro[3,2-b]pyridine ring. The synthetic route typically starts with the preparation of the quinazolinyl intermediate, followed by the construction of the hexahydrofuro[3,2-b]pyridine ring through cyclization reactions. The final step involves the esterification of the carboxylate group with benzyl alcohol under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.

Chemical Reactions Analysis

(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The presence of halogen atoms (bromo and chloro) in the quinazolinyl group allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles like amines or thiols.

    Esterification and Hydrolysis: The benzyl ester group can undergo esterification and hydrolysis reactions under acidic or basic conditions, forming the corresponding carboxylic acid or ester derivatives.

Scientific Research Applications

(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of (3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinyl group is known to bind to certain protein kinases, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential.

Comparison with Similar Compounds

(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate can be compared with other similar compounds, such as:

    2-Phenylethanol (2PE): A simple aromatic alcohol with applications in perfumery and flavoring.

    p-Hydroxyphenylethanol (HPE): An aromatic alcohol with potential antioxidant properties.

    4-Hydroxybenzaldehyde (HBA): An aromatic aldehyde used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its complex structure and multifunctional properties, making it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C24H23BrClN3O5

Molecular Weight

548.8 g/mol

IUPAC Name

benzyl (3aS,7aS)-2-[(7-bromo-6-chloro-4-oxoquinazolin-3-yl)methyl]-2-hydroxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine-4-carboxylate

InChI

InChI=1S/C24H23BrClN3O5/c25-17-10-19-16(9-18(17)26)22(30)28(14-27-19)13-24(32)11-20-21(34-24)7-4-8-29(20)23(31)33-12-15-5-2-1-3-6-15/h1-3,5-6,9-10,14,20-21,32H,4,7-8,11-13H2/t20-,21-,24?/m0/s1

InChI Key

XAQXQMMNLHDRID-GAIPOIILSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)N(C1)C(=O)OCC5=CC=CC=C5

Canonical SMILES

C1CC2C(CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)N(C1)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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